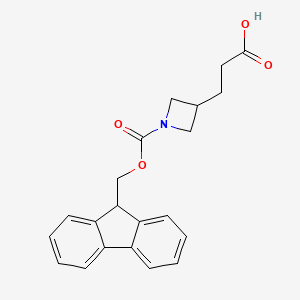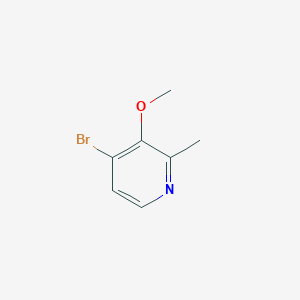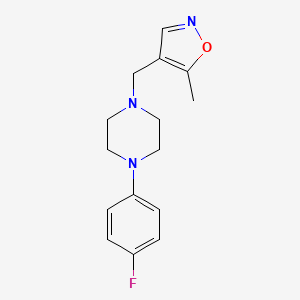![molecular formula C15H15FN2O2 B2687204 2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide CAS No. 866156-58-3](/img/structure/B2687204.png)
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with a 4-fluorophenyl group and a 2,5-dimethyl group. The molecule also contains a N-methyl-2-oxoacetamide group.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrrole derivatives can be synthesized through various methods, including multi-component reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The fluorophenyl group, dimethyl group, and N-methyl-2-oxoacetamide group would contribute to the overall geometry and electronic structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrole ring and the various substituents. The electron-rich nature of the pyrrole ring could make it susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry could be used to characterize the compound .Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Compounds structurally related to "2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide" have been developed as selective radioligands for imaging with positron emission tomography (PET). For instance, the development of [18F]DPA-714, a compound used for imaging the translocator protein (18 kDa) with PET, highlights the importance of incorporating fluorine atoms for radiolabeling and in vivo imaging applications. Such compounds are valuable in neuroscience research, offering insights into neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antipsychotic Potential
Research into compounds with similar structural features has explored their potential as novel antipsychotic agents. These studies focus on their behavioral profiles in animal tests, examining their interactions with dopamine receptors and other targets relevant to antipsychotic effects. The findings suggest a new avenue for developing antipsychotic drugs that may offer benefits over currently available treatments (Wise et al., 1987).
Anti-inflammatory Activity
Some derivatives of structurally related compounds have shown significant anti-inflammatory activity. These findings are crucial for the development of new anti-inflammatory drugs, which can be used to treat various inflammatory conditions (Sunder & Maleraju, 2013).
G-Quadruplex Stabilization and Cytotoxic Activity
Macrocyclic compounds with pyridyl and polyoxazole rings, showing structural similarities, have been investigated for their ability to stabilize G-quadruplex DNA. This property is associated with cytotoxic activity against cancer cells, suggesting potential applications in cancer therapy (Blankson et al., 2013).
Metabolite Detection in Human Liver Microsomes and Urine
The metabolism of related compounds, including the detection of new N-oxidized metabolites, has been studied using human liver microsomes and urine samples from patients. These studies are essential for understanding the pharmacokinetics and potential toxicology of new therapeutic agents (Goda et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect multiple pathways, leading to their diverse biological activities .
Result of Action
It is known that indole derivatives have diverse biological activities, suggesting that they have a range of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
The compound, due to its structural features, could potentially interact with various enzymes, proteins, and other biomolecules. The presence of the fluorophenyl and pyrrol groups might allow it to bind to specific receptors or enzymes, influencing their activity
Cellular Effects
The compound could potentially influence various types of cells and cellular processes. It might impact cell signaling pathways, gene expression, and cellular metabolism. The fluorophenyl and pyrrol groups in the compound could potentially interact with cellular components, influencing their function
Molecular Mechanism
The compound could potentially exert its effects at the molecular level through various mechanisms. These might include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorophenyl and pyrrol groups in the compound could potentially interact with biomolecules, influencing their function
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-methyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-8-13(14(19)15(20)17-3)10(2)18(9)12-6-4-11(16)5-7-12/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAPYJUDCKTRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2687122.png)
![1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2687123.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid](/img/structure/B2687125.png)
![N'-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N-hydroxymethanimidamide](/img/structure/B2687126.png)


![4-hydroxy-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687129.png)

![2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2687134.png)
![3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2687135.png)

![10-nitro-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2687140.png)
![N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide](/img/structure/B2687142.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2687144.png)
